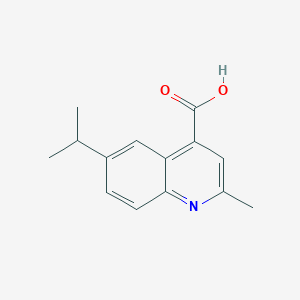

6-异丙基-2-甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

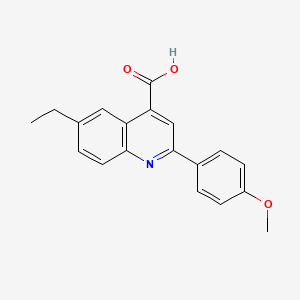

6-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQA) is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol .

Molecular Structure Analysis

The molecular structure of IMQA consists of a quinoline core with an isopropyl group at the 6-position and a methyl group at the 2-position . The carboxylic acid functional group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of IMQA include a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

抗氧化活性和治疗作用

酚酸,如绿原酸 (CGA),以其广泛的生物和药理作用而闻名,包括抗氧化、抗菌、保肝、保护心脏和抗炎活性。CGA 是一种存在于绿茶提取物和茶中的膳食多酚,已被证明可以调节代谢紊乱中的脂质代谢和葡萄糖,为治疗心血管疾病和糖尿病等疾病提供了潜力 (M. Naveed 等人,2018)。

抗氧化活性的分析方法

在包括医学在内的各个领域对抗氧化剂的研究,导致了用于确定抗氧化活性的关键分析方法的开发。ORAC、HORAC、TRAP 和 TOSC 测试等技术已应用于抗氧化剂分析,突出了在评估复杂样品的抗氧化能力时了解化学反应和动力学的重要性 (I. Munteanu & C. Apetrei, 2021)。

药理学中的异喹啉生物碱

对天然异喹啉生物碱及其 N-氧化物的研究发现了 200 多种具有确证的抗菌、抗细菌、抗肿瘤和其他活性的生物活性化合物。这些化合物的构效关系 (SAR) 表明在药物发现中可能有新的应用,强调异喹啉生物碱是治疗开发的重要先导来源 (V. Dembitsky 等人,2015)。

异喹啉衍生物的治疗潜力

异喹啉衍生物已被发现具有鲜为人知的生物潜力,包括抗真菌、抗帕金森、抗结核和抗肿瘤活性。对异喹啉及其合成衍生物的广泛综述强调了它们在开发新型药物治疗应用中的重要性 (K. Danao 等人,2021)。

羧酸对生物催化剂的抑制

羧酸在生物技术应用中显示出效用和抑制作用,突出了这些化合物与微生物生物催化剂之间的复杂相互作用。了解羧酸如何影响微生物细胞膜和内部 pH 值,有助于开发更强大的菌株用于工业应用 (L. Jarboe 等人,2013)。

作用机制

Target of Action

The primary targets of 6-Isopropyl-2-methylquinoline-4-carboxylic acid are currently unknown. This compound is a quinoline derivative, and quinolines have been known to interact with a wide range of biological targets . .

Mode of Action

The mode of action of 6-Isopropyl-2-methylquinoline-4-carboxylic acid is not well-documented. As a quinoline derivative, it may share some of the interactions common to other quinolines. Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . .

Biochemical Pathways

Quinolines are known to affect a variety of biochemical pathways, depending on their specific targets . .

属性

IUPAC Name |

2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKQOKPSSPILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropyl-2-methylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)